molecular formula C15H16N2O4S B5881387 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5881387
M. Wt: 320.4 g/mol
InChI Key: AIQRVKXAJWQXFK-UHFFFAOYSA-N
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Description

5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a thioxo group and a benzylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of 3-methoxy-2-(propan-2-yloxy)benzaldehyde with thiourea and a β-dicarbonyl compound under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may interfere with the replication of viral DNA or RNA, inhibit the growth of cancer cells, or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-trione
  • 5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dithione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxy and propan-2-yloxy groups on the benzylidene moiety, which may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8(2)21-12-9(5-4-6-11(12)20-3)7-10-13(18)16-15(22)17-14(10)19/h4-8H,1-3H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQRVKXAJWQXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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